REACTION_CXSMILES
|
[N:1]1([C:10]2[C:11](=[O:26])O[C:13](=[O:25])[C:14]=2[C:15]2[C:23]3[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=3)[N:17]([CH3:24])[CH:16]=2)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.C[Si](C)(C)[NH:29][Si](C)(C)C.CO>C1(C)C=CC=CC=1>[N:1]1([C:10]2[C:11](=[O:26])[NH:29][C:13](=[O:25])[C:14]=2[C:15]2[C:19]3[C:18](=[CH:23][CH:22]=[CH:21][CH:20]=3)[N:17]([CH3:24])[CH:16]=2)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1
|
Name
|
3-(1-indolyl)-4-(1-methyl-3-indolyl)furan-2,5-dione
|
Quantity
|
163 mg
|
Type
|
reactant
|
Smiles
|
N1(C=CC2=CC=CC=C12)C=1C(OC(C1C1=CN(C2=CC=CC=C12)C)=O)=O
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
C[Si](N[Si](C)(C)C)(C)C
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica gel with 10% methanol in dichloromethane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(C=CC2=CC=CC=C12)C=1C(NC(C1C1=CN(C2=CC=CC=C12)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75 mg | |
YIELD: CALCULATEDPERCENTYIELD | 46.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |